

An In-depth Technical Guide to 6-nitroquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 6-nitroquinazolin-4(3H)-one

Cat. No.: B117970

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **6-nitroquinazolin-4(3H)-one**, a key intermediate in the synthesis of various pharmacologically active molecules. This document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses its known biological activities and applications in drug discovery, particularly as a precursor for anticancer agents and enzyme inhibitors.

Chemical Structure and Identification

6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound featuring a quinazoline core substituted with a nitro group at the 6th position. The presence of the lactam functional group allows for tautomerism.

Identifier	Value
IUPAC Name	6-nitroquinazolin-4(3H)-one
CAS Number	6943-17-5[1]
Molecular Formula	C ₈ H ₅ N ₃ O ₃ [1]
Molecular Weight	191.14 g/mol [1]
Canonical SMILES	C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CNC2=O
InChI Key	MOBNCKURXDGQCB-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of **6-nitroquinazolin-4(3H)-one** is presented below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

Property	Value	Source
Physical State	Yellow solid	ChemicalBook
Melting Point	286-287 °C	ChemicalBook
Boiling Point (Predicted)	407.0 ± 47.0 °C	ChemicalBook
Solubility	Slightly soluble in DMSO and Methanol (with heating)	ChemicalBook
pKa (Predicted)	-1.01 ± 0.20	ChemicalBook
LogP (Predicted)	0.8313	ChemScene
Topological Polar Surface Area (TPSA)	88.89 Å ²	ChemScene

Spectroscopic Data

The structural integrity of **6-nitroquinazolin-4(3H)-one** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **6-nitroquinazolin-4(3H)-one** in DMSO-d₆ exhibits the following characteristic peaks:

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.77	d	2.7	Ar-H
8.55	dd	6.9	Ar-H
8.36	s	Ar-H	
7.84	d	9.0	Ar-H

Source: ChemicalBook[3]

Infrared (IR) Spectroscopy

While a full spectrum is not readily available in the search results, the IR spectra of derivatives of **6-nitroquinazolin-4(3H)-one** show characteristic peaks for the NH group (around 3332 cm⁻¹) and the C=O group (around 1647-1706 cm⁻¹)[4]. The presence of the nitro group would be indicated by strong asymmetric and symmetric stretching vibrations typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

Mass Spectrometry

Mass spectrometry data for derivatives of **6-nitroquinazolin-4(3H)-one** confirm their molecular weights. For instance, (E)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)ethan-1-one shows a molecular ion peak at m/z 309.1 [M+1]⁺[4]. This suggests that the parent compound, **6-nitroquinazolin-4(3H)-one**, would have an expected molecular ion peak corresponding to its molecular weight of 191.14.

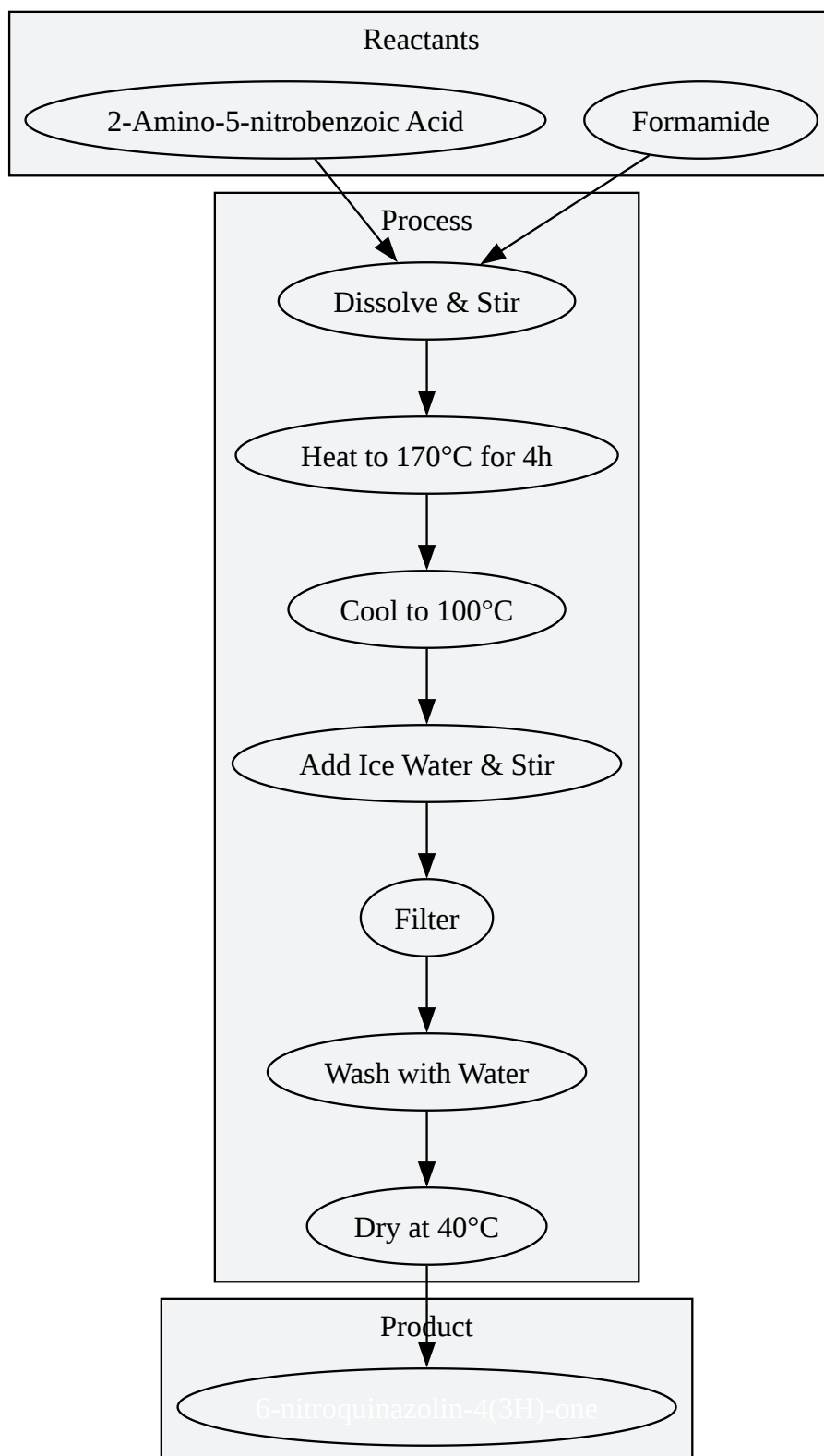
Synthesis of 6-nitroquinazolin-4(3H)-one

Two primary synthetic routes for **6-nitroquinazolin-4(3H)-one** have been reported.

Method 1: From 2-Amino-5-nitrobenzoic Acid

This method involves the condensation of 2-amino-5-nitrobenzoic acid with formamide.

- To 200 ml of formamide, add 150 g of 2-amino-5-nitrobenzoic acid and stir until completely dissolved.
- Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.
- After the reaction is complete, cool the mixture to 100°C.
- Slowly add 500 ml of ice water to the mixture and continue stirring for 1 hour.
- Filter the resulting precipitate under reduced pressure and collect the solid product.
- Wash the solid with a copious amount of water to remove any residual reactants and by-products.
- Dry the final product at 40°C for 15 hours to yield **6-nitroquinazolin-4(3H)-one** (reported yield: 140 g, 90%).^[3]



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